6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

Medicinal Chemistry Parallel Synthesis Lead Optimization

Need a rigid spirocyclic building block for GPCR or CNS libraries? Avoid costly Boc deprotection steps. This dual-handle scaffold features a free piperidine N-H for immediate alkylation/acylation and a 6-bromo group for orthogonal Pd-catalyzed cross-couplings. - **Differentiation**: Directly diversifiable without deprotection vs. N-Boc analog (CAS 895525-73-2). - **Application**: Scaffold for H3R antagonists (e.g., CEP-32215) and biorthogonal probe conjugation. - **Supply**: Reliable R&D quantities; consistent purity confirmed by HPLC.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 815580-04-2
Cat. No. B1507065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
CAS815580-04-2
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CNCCC12OCC3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C12H14BrNO2/c13-10-1-2-11-9(7-10)8-15-12(16-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
InChIKeyQSCWHNHFKDAUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] Overview


6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] (CAS 815580-04-2, C₁₂H₁₄BrNO₂, MW 284.15) is a spirocyclic building block featuring a conformationally constrained junction between a brominated benzodioxine and a piperidine ring. Its N–H piperidine core is explicitly defined as a central scaffold in the WO 2004/111056 compound library designed to target receptors that recognize electron-rich aromatic systems paired with a positively charged amine [1]. This compound serves as a synthetic intermediate for pharmaceutical lead generation, distinguished from N-protected analogs by its free amine group, which allows divergent functionalization without requiring deprotection steps .

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] Differentiation


Substituting this specific spirocyclic building block with a generic spiro-piperidine is not functionally equivalent due to three interdependent structural features that dictate both synthetic utility and downstream molecular properties. First, the 6-bromo substituent provides a defined site for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.), enabling precise C–C and C–N bond formation at the benzodioxine aryl ring; bromine is present at the 6-position, whereas alternative halogenated analogs or des-bromo derivatives lack this specific coupling handle [1]. Second, the free N–H on the piperidine ring is a distinguishing feature that allows immediate N-functionalization (alkylation, acylation, reductive amination, sulfonylation) without requiring a Boc-deprotection step, a critical advantage over the widely stocked N-Boc protected analog (CAS 895525-73-2) . Third, the spiro junction between the benzodioxine and piperidine rings enforces a rigid, three-dimensional architecture that is preserved in all downstream derivatives, a scaffold explicitly designed for targeting G-protein-coupled receptors (GPCRs) that demand a defined spatial relationship between an electron-rich aromatic system and a positively charged amine [1].

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] Procurement Evidence


N–H vs. N-Boc Analog: Synthetic Step Economy

The target compound possesses a free N–H on the piperidine ring, whereas the closest commercially available analog is the N-Boc protected tert-butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate (CAS 895525-73-2). The N–H variant eliminates the requirement for a Boc deprotection step (typically TFA/DCM or HCl/dioxane, requiring 1–12 hours plus workup) before N-functionalization. This reduces the synthetic sequence by one full step, improving overall yield and reducing time to final library compounds . In a representative protocol using the N-Boc protected analog, a Suzuki coupling followed by Boc deprotection was required prior to further elaboration .

Medicinal Chemistry Parallel Synthesis Lead Optimization GPCR Ligand Discovery

Suzuki–Miyaura Cross-Coupling via 6-Bromo Substituent

The 6-bromo substituent on the benzodioxine ring serves as a specific handle for palladium-catalyzed Suzuki–Miyaura cross-coupling. In a validated protocol, tert-butyl 6-bromospiro[4H-1,3-benzodioxine-2,4′-piperidine]-1′-carboxylate (the N-Boc protected analog of the target compound) was coupled with (1-tert-butoxycarbonylindol-2-yl)boronic acid under standard Suzuki conditions to yield the corresponding 6-(indol-2-yl) derivative in 61% isolated yield (0.082 g from 0.100 g starting material, 0.260 mmol scale) . The target compound, with its free N–H, offers this same coupling handle at the 6-position but without the Boc group, enabling sequential or orthogonal functionalization strategies. The des-bromo analog (spiro[4H-1,3-benzodioxine-2,4'-piperidine]) lacks this cross-coupling capability entirely [1].

Organic Synthesis Cross-Coupling C–C Bond Formation Parallel Library Synthesis

Spirocyclic Rigidity vs. Flexible Ethers

The spirocyclic junction between the benzodioxine and piperidine rings enforces a rigid, three-dimensional orientation of the two ring systems, with the piperidine nitrogen locked in a defined spatial relationship relative to the benzodioxine aryl plane. This contrasts with flexible benzodioxine-piperidine ethers (e.g., 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methoxy)piperidine) where rotational freedom around the ether linkage allows multiple low-energy conformers. The WO 2004/111056 patent explicitly describes the spiro scaffold as designed to present an electron-rich aromatic ring and a positively charged amine in a fixed geometry favorable for binding to GPCRs such as adrenoceptors and serotonin receptors [1]. Spiro compounds characteristically exhibit restricted conformational freedom due to the shared spiro atom, which reduces the entropic penalty upon target binding compared to flexible analogs [2].

Conformational Analysis Molecular Recognition GPCR Targeting Scaffold Design

Benzodioxine vs. Chromane: Aryl Electronics and H-Bonding

The benzodioxine ring system contains two oxygen atoms integrated into the heterocyclic framework, whereas closely related spiro-piperidines such as 6-bromospiro[chroman-2,4'-piperidine] (CAS 945722-86-1) feature a chromane core with only one ring oxygen . The additional oxygen in the benzodioxine modifies the aryl ring's electronic character (increased electron density, altered π-stacking potential) and introduces an additional hydrogen-bond acceptor site. This electronic differentiation is central to the WO 2004/111056 library design, which targets receptors that recognize electron-rich aromatic ring systems; the benzodioxine provides a distinct electronic signature compared to the less electron-rich chromane [1]. The molecular formula C₁₂H₁₄BrNO₂ for the benzodioxine derivative yields a molecular weight of 284.15, comparable to but electronically distinct from the chromane analog.

Physicochemical Properties Ligand Recognition Structure-Based Design GPCR Pharmacology

6-Bromo Regiochemistry vs. Alternative Halogenation

Within the spiro[benzo[d][1,3]dioxine-2,4'-piperidine] scaffold, halogenation can occur at various positions (e.g., 6-bromo vs. 7-bromo vs. 5,7-dibromo). The 6-bromo substitution pattern, as found in the target compound, positions the halogen para to one of the benzodioxine ring oxygens, a regiochemistry that influences both the electronics of the aryl ring and the steric environment for cross-coupling reactions. While direct comparative reactivity data between 6-bromo and 7-bromo isomers is not publicly available, the 6-bromo derivative is explicitly enumerated in the WO 2004/111056 patent library as a core scaffold variant [1]. The tert-butyl carbamate analog (CAS 895525-73-2) bearing the 6-bromo substituent has been demonstrated to undergo successful Suzuki coupling with indol-2-yl boronic acid (61% yield) . Alternative halogenated regioisomers may exhibit different reactivity profiles in cross-coupling due to electronic and steric differences.

Cross-Coupling Halogen Reactivity SAR Exploration Medicinal Chemistry

Free Amine vs. N-Alkylated Analogs: Divergent Pathways

The WO 2004/111056 patent explicitly describes a library strategy wherein the spiro[benzo[d][1,3]dioxine-2,4'-piperidine] scaffold is elaborated by appending specific R₁ and R₂ motifs to pick up different interactions at the receptor site [1]. The target compound, bearing a free N–H piperidine, represents the unelaborated core scaffold that can be diversified with any desired R₁ group (alkyl, acyl, sulfonyl, aryl) via straightforward N-functionalization. In contrast, the advanced lead compound CEP-32215 incorporates a 1′-cyclobutyl substituent and a 6-(5,5-dimethyl-1,4-dihydropyridazin-6-one) moiety—a fully elaborated molecule with an hH₃R Kᵢ of 2.0 ± 0.2 nM and oral bioavailability [2]. The target compound is the starting point for such optimization; N-alkylated analogs (e.g., 1′-cyclobutyl or 1′-benzyl derivatives) are downstream products that cannot be further diversified at the piperidine nitrogen.

Medicinal Chemistry Scaffold Diversification Library Synthesis GPCR Ligands

Applications of 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]


GPCR-Targeted Parallel Library Synthesis

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] serves as an optimal starting scaffold for parallel synthesis of spiro-benzodioxine-piperidine libraries targeting GPCRs, as described in WO 2004/111056. The free N–H piperidine enables immediate diversification with R₁ groups (alkyl, acyl, sulfonyl, carbamoyl) without deprotection, while the 6-bromo substituent permits orthogonal Suzuki–Miyaura cross-coupling to introduce R₂ aryl/heteroaryl diversity at the benzodioxine ring [1]. This dual-functionalization strategy aligns directly with the patent's explicit design, wherein R₁ and R₂ motifs are appended to pick up different interactions at receptor sites recognizing electron-rich aromatics and positively charged amines [1]. The validated Suzuki coupling of the N-Boc analog (61% yield) confirms the feasibility of this approach.

Hit-to-Lead Optimization for H₃R Antagonists

The spiro[benzo[d][1,3]dioxine-2,4'-piperidine] scaffold has demonstrated clinical relevance in CNS drug discovery through CEP-32215, a potent H₃R inverse agonist (hH₃R Kᵢ = 2.0 ± 0.2 nM) with oral bioavailability in rat, dog, and monkey [1]. 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] provides the unelaborated core scaffold that can be systematically diversified to generate novel H₃R ligands. SAR exploration at the 6-position (via Suzuki coupling) and N-1′ position (via alkylation/acylation) allows medicinal chemists to probe the structural determinants of H₃R affinity and functional activity while maintaining the spirocyclic geometry essential for target engagement .

Benzodioxine-Containing Chemical Probes

For academic and industrial chemical biology groups, 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] offers a convenient entry point to benzodioxine-containing chemical probes. The free N–H allows straightforward conjugation to biotin, fluorescent dyes, or photoaffinity labels, while the 6-bromo handle enables installation of reporter groups or affinity tags via cross-coupling. The rigid spirocyclic geometry ensures that the probe's pharmacophore orientation remains consistent with the parent ligand, minimizing artifacts in target identification studies [1]. This dual-handle functionalization strategy is not available with N-protected or des-bromo analogs, which require additional synthetic manipulation .

Scaffold-Hopping from Chromane-Based Spiro-Piperidines

In programs where chromane-based spiro-piperidines (e.g., 6-bromospiro[chroman-2,4'-piperidine]) have shown activity but suffer from suboptimal physicochemical or selectivity profiles, 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] provides a scaffold-hopping opportunity. The benzodioxine core introduces an additional ring oxygen, increasing electron density and hydrogen-bonding capacity relative to the chromane [1]. This electronic modulation can alter target selectivity profiles, improve solubility, or mitigate off-target liabilities while preserving the spirocyclic geometry and bromine coupling handle. The WO 2004/111056 patent explicitly envisions such libraries for targeting receptors with distinct electronic preferences, including adrenoceptors, serotonin receptors, melanocortin receptors, and melatonin receptors [1].

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